6-(2,3-dihydro-1H-indol-1-ylsulfonyl)-5,8-dimethoxy-4-methylquinolin-2(1H)-one
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Overview
Description
6-(2,3-Dihydro-1H-indol-1-ylsulfonyl)-5,8-dimethoxy-4-methylquinolin-2(1H)-one is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with methoxy and methyl groups, as well as a sulfonyl group attached to a dihydroindole moiety. It has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3-dihydro-1H-indol-1-ylsulfonyl)-5,8-dimethoxy-4-methylquinolin-2(1H)-one typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an appropriate ketone under acidic conditions.
Introduction of Methoxy and Methyl Groups: The methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide. The methyl group can be added through Friedel-Crafts alkylation.
Attachment of the Sulfonyl Group: The sulfonyl group is introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base such as pyridine.
Formation of the Dihydroindole Moiety: The dihydroindole moiety can be synthesized from indole through hydrogenation reactions using catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the quinoline core or the sulfonyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of quinoline N-oxides or sulfonic acids.
Reduction: Formation of reduced quinoline derivatives or sulfonamides.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
Chemistry
In chemistry, 6-(2,3-dihydro-1H-indol-1-ylsulfonyl)-5,8-dimethoxy-4-methylquinolin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for further investigation in drug discovery.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets suggests it could be developed into drugs for treating diseases such as cancer, infections, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the quinoline and indole moieties.
Mechanism of Action
The mechanism of action of 6-(2,3-dihydro-1H-indol-1-ylsulfonyl)-5,8-dimethoxy-4-methylquinolin-2(1H)-one involves its interaction with molecular targets such as enzymes, receptors, or DNA. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, while the quinoline core can intercalate with DNA or interact with receptor sites. These interactions can inhibit enzyme activity, block receptor signaling, or interfere with DNA replication, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Methoxyquinoline: Similar quinoline core but lacks the sulfonyl and dihydroindole groups.
2,3-Dihydro-1H-indole: Contains the dihydroindole moiety but lacks the quinoline core and sulfonyl group.
Sulfonylquinolines: Compounds with a sulfonyl group attached to a quinoline core but without the dihydroindole moiety.
Uniqueness
6-(2,3-Dihydro-1H-indol-1-ylsulfonyl)-5,8-dimethoxy-4-methylquinolin-2(1H)-one is unique due to the combination of its structural features. The presence of both the quinoline and dihydroindole moieties, along with the sulfonyl group, provides a distinct set of chemical and biological properties that are not found in simpler analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H20N2O5S |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
6-(2,3-dihydroindol-1-ylsulfonyl)-5,8-dimethoxy-4-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C20H20N2O5S/c1-12-10-17(23)21-19-15(26-2)11-16(20(27-3)18(12)19)28(24,25)22-9-8-13-6-4-5-7-14(13)22/h4-7,10-11H,8-9H2,1-3H3,(H,21,23) |
InChI Key |
DWVWYLYGTYAYNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC2=C1C(=C(C=C2OC)S(=O)(=O)N3CCC4=CC=CC=C43)OC |
Origin of Product |
United States |
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